molecular formula C16H21NO3 B162574 5-Hydroxy Propranolol CAS No. 81907-82-6

5-Hydroxy Propranolol

Cat. No.: B162574
CAS No.: 81907-82-6
M. Wt: 275.34 g/mol
InChI Key: WMYPGILKDMWISO-UHFFFAOYSA-N
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Description

5-Hydroxy Propranolol is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound retains the beta-blocker activity due to its unaltered side-chain, making it a subject of interest in pharmacological studies .

Scientific Research Applications

Scientific Research Applications

5-Hydroxy Propranolol has several significant applications in scientific research:

  • Pharmacological Studies : Used to investigate the metabolism and pharmacokinetics of propranolol, helping to elucidate the roles of various metabolites in therapeutic efficacy.
  • Drug Metabolism Research : Aids in understanding the enzymatic pathways involved in drug metabolism, particularly focusing on the glucuronidation processes involving uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
  • Toxicology : Assists in evaluating the safety profiles and potential side effects associated with propranolol and its metabolites, contributing to risk assessment in clinical settings .

The biological activity of 5-OHP is crucial as it may contribute to the overall pharmacological effects of propranolol. Studies have indicated that higher levels of 5-OHP correlate with improved clinical outcomes in anxiety management, suggesting its potential therapeutic role beyond mere metabolism .

Case Studies

Recent case studies provide valuable insights into the clinical implications of 5-OHP:

  • Pharmacokinetics and Pharmacodynamics : A study demonstrated that patients receiving propranolol exhibited varying levels of 5-OHP, with higher concentrations linked to better anxiety management outcomes. This suggests that monitoring 5-OHP levels could optimize treatment strategies for anxiety disorders .
  • Synthesis Studies : Research focused on developing efficient synthesis methods for 5-OHP using engineered unspecific peroxygenases (UPOs). This biocatalytic approach showed high regioselectivity and catalytic efficiency, facilitating further exploration of its biological properties .
  • Glucuronidation Pathways : Investigations into the glucuronidation pathways revealed that multiple UGT enzymes are involved in metabolizing 5-OHP, which is essential for understanding its pharmacokinetic profile and potential interactions with other drugs .

Summary Table of Biological Activities

The following table summarizes key biological activities associated with this compound:

ActivityDescription
Beta-Adrenergic Receptor Interaction Inhibits catecholamine effects, lowering heart rate and blood pressure
Anxiolytic Effects Correlates with improved outcomes in anxiety management
Drug Metabolism Insight Provides understanding of metabolic pathways for propranolol

Biological Activity

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of the widely used beta-blocker propranolol, which is primarily known for its applications in treating cardiovascular conditions, anxiety, and migraine prophylaxis. Understanding the biological activity of 5-OHP is crucial as it may contribute to the pharmacological effects of propranolol and has implications for drug metabolism and therapeutic efficacy.

Metabolism of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The two main pathways include:

  • Hydroxylation : This involves the formation of 4-hydroxypropranolol and 5-hydroxypropranolol, which are produced by the action of CYP2D6 and other cytochrome P450 isoenzymes .
  • N-Desisopropylation : This pathway results in the formation of N-desisopropylpropranolol, another significant metabolite .

The metabolic pathways are influenced by genetic polymorphisms in cytochrome P450 enzymes, leading to variability in drug response among individuals.

Pharmacological Effects

This compound exhibits various biological activities that may enhance or modify the effects of propranolol:

  • Beta-Adrenergic Receptor Activity : Like propranolol, 5-OHP has been shown to interact with beta-adrenergic receptors, potentially contributing to its antihypertensive and anti-anxiety effects .
  • Neuroprotective Properties : Some studies suggest that 5-OHP may exert neuroprotective effects, which could be beneficial in conditions such as ischemic stroke .

Case Studies

A study highlighted the pharmacokinetics and pharmacodynamics of 5-OHP in patients undergoing treatment with propranolol. The findings indicated that higher levels of 5-OHP correlated with improved clinical outcomes in anxiety management, suggesting a potential therapeutic role for this metabolite .

Research Findings

Recent research has focused on synthesizing and studying the biological activities of 5-OHP. For instance:

  • Synthesis : A novel biocatalytic method was developed using engineered unspecific peroxygenases (UPOs) to produce 5-OHP efficiently. This method demonstrated high regioselectivity and catalytic efficiency, facilitating further studies on its biological properties .
  • Comparative Studies : In vitro studies compared the activity of 5-OHP with propranolol and other metabolites. These studies revealed that while 5-OHP retains some beta-blocking activity, it also exhibits unique pharmacological profiles that could influence therapeutic strategies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Beta-Adrenergic ActivityModulates beta-adrenergic receptors similar to propranolol
Neuroprotective EffectsPotential protection against neuronal damage
Metabolic PathwaysFormed via CYP2D6-mediated hydroxylation

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 5-Hydroxy Propranolol, and how can researchers model these pathways in vitro?

  • Answer: this compound is a major metabolite of propranolol, generated via cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. To model this metabolism in vitro, researchers can use hepatic microsomal preparations or recombinant CYP2D6 enzyme systems. Incubation conditions should mimic physiological pH (7.4) and temperature (37°C), with NADPH as a cofactor. Analytical methods like HPLC or LC-MS/MS are recommended to quantify metabolite formation .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (290 nm) is a validated method for quantifying this compound. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Sample preparation should include protein precipitation (e.g., using methanol) and filtration (0.7 μm) to remove particulates. Calibration curves should be constructed using spiked matrices to account for matrix effects .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Answer: this compound in powder form should be stored at -20°C, while solutions (e.g., in DMSO or ethanol) require storage at -80°C. Stability testing under varying pH and light conditions is critical, as propranolol derivatives degrade under illumination. Use amber vials for light-sensitive experiments and validate stability over time via repeated HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to account for pH-dependent stability of this compound in transdermal delivery studies?

  • Answer: Use Franz diffusion cells with ex vivo skin models (e.g., rat abdominal skin) to assess pH-dependent permeation. Propranolol derivatives exhibit first-order degradation kinetics under acidic/basic conditions; thus, buffer systems (pH 4.5–8.0) should be tested. Monitor degradation using UV spectrophotometry and calculate permeability coefficients (logP) to identify optimal pH ranges for stability and absorption .

Q. What methodologies are effective in resolving contradictions regarding the role of this compound in Notch signaling pathway modulation?

  • Answer: To validate Notch pathway involvement, employ siRNA knockdown of Notch3/Hes1 in pericytes and compare outcomes with propranolol-treated cells. Use RT-PCR and Western blotting to quantify mRNA and protein levels. Dose-response experiments (e.g., 0–320 μM propranolol) with CCK-8/BrdU assays can clarify concentration-dependent effects. Statistical analysis (SPSS, ANOVA) should confirm reproducibility across biological replicates .

Q. How should dose-response studies be designed to determine the optimal concentration of this compound for inhibiting pericytes in hemangioma models?

  • Answer: Use in vitro hemangioma-derived pericyte cultures treated with escalating concentrations (e.g., 10–320 μM) over 24–72 hours. Assess viability via CCK-8 and proliferation via BrdU labeling. For in vivo validation, administer this compound intraperitoneally in xenograft models and measure tumor regression histologically. Include positive controls (e.g., parent propranolol) and statistical power analysis to ensure sample adequacy .

Q. What strategies can be employed to differentiate the effects of this compound from its parent compound in in vivo studies?

  • Answer: Co-administer CYP2D6 inhibitors (e.g., quinidine) to block propranolol metabolism and isolate this compound effects. Use pharmacokinetic profiling (LC-MS/MS) to measure plasma and tissue concentrations of both compounds. Comparative studies should include hemodynamic measurements (e.g., hepatic venous pressure gradient) and pathway-specific biomarkers (e.g., Notch3) .

Q. How can researchers address variability in this compound's pharmacokinetic profile due to CYP2D6 polymorphisms?

  • Answer: Genotype subjects for CYP2D6 variants (e.g., *3, *4 alleles) prior to enrollment. Use stratified randomization in clinical trials to compare metabolite levels between extensive and poor metabolizers. In vitro, employ human hepatocytes from donors with known CYP2D6 activity to model inter-individual variability. Adjust dosing regimens based on pharmacokinetic simulations (e.g., NONMEM software) .

Q. Methodological Considerations

  • Data Contradiction Analysis: For conflicting results (e.g., propranolol’s efficacy in depression or asthma), conduct meta-analyses with subgroup stratification (dosage, patient demographics) and sensitivity testing to identify confounding variables .
  • Experimental Design: Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously. Include negative controls (vehicle-only) and blinded assessments to reduce bias .

Properties

IUPAC Name

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPGILKDMWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314638
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81907-82-6
Record name 5′-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxy Propranolol
5-Hydroxy Propranolol
5-Hydroxy Propranolol
5-Hydroxy Propranolol

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